molecular formula C12H10ClFN2 B1531052 N-Benzyl-5-chloro-3-fluoropyridin-2-amine CAS No. 1020253-20-6

N-Benzyl-5-chloro-3-fluoropyridin-2-amine

Cat. No.: B1531052
CAS No.: 1020253-20-6
M. Wt: 236.67 g/mol
InChI Key: FNOYYMRVQWLDNK-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “N-Benzyl-5-chloro-3-fluoropyridin-2-amine” is C12H10ClFN2. The exact mass is 236.05200 . The compound’s structure includes a benzyl group attached to a pyridine ring, which has chlorine and fluorine substituents.


Physical And Chemical Properties Analysis

“this compound” is a solid compound at room temperature with a melting point of approximately 89-91°C. It has a boiling point of approximately 413.5°C at 760 mmHg and a density of 1.342 g/mL at 25°C. The compound has a molecular weight of 246.67 g/mol.

Scientific Research Applications

Nucleophilic Displacement Reactions

N-Benzyl-5-chloro-3-fluoropyridin-2-amine participates in nucleophilic displacement reactions, demonstrating the reactivity of halogenated pyridines in synthesizing complex aromatic compounds. Studies have shown the kinetics of reactions between substituted α-halogenopyridines and anilines, highlighting the influence of basic catalysts and the mechanism of nucleophilic aromatic substitution. This research provides foundational knowledge for designing synthesis pathways in medicinal chemistry and materials science (Brewis et al., 1974).

Fluorogenic Reagents for Chromatographic Analysis

The compound has been utilized in developing fluorogenic reagents for high-sensitivity chromatographic analysis of primary amines. One study synthesized and characterized 3-Benzoyl-2-quinolinecarboxaldehyde as a precolumn fluorogenic reagent, leveraging the compound for ultra-sensitive detection of amino acids by micro-column liquid chromatography with laser-induced fluorescence detection (Beale et al., 1989).

Biomimetic Reductive Amination

Research on biomimetic reductive amination of fluoro aldehydes and ketones showcases the application of this compound in synthesizing fluorine-containing amines. This process is significant for creating biologically active compounds with fluorine, enhancing their pharmaceutical properties due to the unique effects of fluorination on biological activity (Ono et al., 1996).

Amine Group Spacing in Silica Materials

The spacing and isolation of amine groups in silica materials have been studied using derivatives of this compound. These studies are crucial for understanding the surface chemistry of functionalized materials and their applications in catalysis, adsorption, and sensor technologies (Hicks et al., 2006).

Synthesis of Fluorinated Heterocycles

The compound has also been used in the synthesis of fluorinated heterocycles, which are of great interest due to their wide range of applications in pharmaceuticals and agrochemicals. A study demonstrated a mild intramolecular fluoro-cyclisation reaction of benzylic alcohols and amines, providing an efficient route to these valuable compounds (Parmar & Rueping, 2014).

Safety and Hazards

“N-Benzyl-5-chloro-3-fluoropyridin-2-amine” may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye irritation, and respiratory irritation .

Properties

IUPAC Name

N-benzyl-5-chloro-3-fluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2/c13-10-6-11(14)12(16-8-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOYYMRVQWLDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674378
Record name N-Benzyl-5-chloro-3-fluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020253-20-6
Record name N-Benzyl-5-chloro-3-fluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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